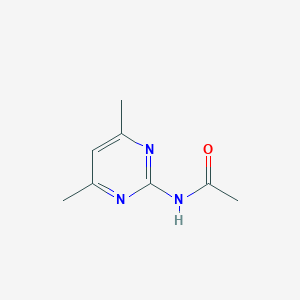

N-(4,6-dimethylpyrimidin-2-yl)acetamide

Description

N-(4,6-Dimethylpyrimidin-2-yl)acetamide is a pyrimidine-derived acetamide compound characterized by a 4,6-dimethylpyrimidin-2-yl core linked to an acetamide group. It is synthesized via alkylation reactions, such as the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in refluxing ethanol, followed by crystallization . This compound is recognized as a key intermediate in medicinal chemistry due to its structural versatility and relevance in synthesizing biologically active molecules . Single-crystal X-ray studies reveal that its non-hydrogen atoms are nearly coplanar (r.m.s. deviation = 0.039 Å), suggesting conformational rigidity that may influence binding interactions in biological systems .

Properties

CAS No. |

15755-12-1 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)acetamide |

InChI |

InChI=1S/C8H11N3O/c1-5-4-6(2)10-8(9-5)11-7(3)12/h4H,1-3H3,(H,9,10,11,12) |

InChI Key |

MQNFNEJOMMYIOX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NC(=O)C)C |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)acetamide belongs to a broader class of pyrimidinyl acetamides. Below is a comparative analysis of structurally and functionally related compounds:

Structural Comparison

Physicochemical Properties

- Lipophilicity : Compounds with chlorophenyl (logP ~3.5) or naphthyl groups (logP ~4.2) exhibit higher lipophilicity than the parent compound (logP ~1.8) .

- Solubility : Sulfamoyl and methoxy substituents improve aqueous solubility (e.g., ).

Key Takeaways

- Structural Flexibility: Minor modifications (e.g., methoxy → methyl or sulfanyl → sulfamoyl) significantly alter bioactivity and physicochemical properties.

- Synthetic Utility : The parent compound serves as a versatile scaffold for generating diverse bioactive molecules via modular synthetic strategies .

Preparation Methods

Nucleophilic Substitution Using 4,6-Dimethylpyrimidin-2-amine

The most direct method involves reacting 4,6-dimethylpyrimidin-2-amine with chloroacetamide under basic conditions. In a representative procedure, 4,6-dimethylpyrimidin-2-amine (2 mmol) is combined with chloroacetamide (2 mmol) in dimethylformamide (DMF) containing potassium carbonate (20 mmol) as a base. The mixture is stirred at 70–80°C for 5 hours, followed by vacuum evaporation and recrystallization from acetone-DMF (1:5 v/v) to yield the target compound. This method achieves moderate yields (60–75%) and emphasizes the critical role of DMF in solubilizing reactants.

Condensation with 2-Thio-4,6-dimethylpyrimidine

An alternative route utilizes 2-thio-4,6-dimethylpyrimidine as the starting material. Reacting this thiol derivative (2 mmol) with 2-chloro-N-(4-methylpyridin-2-yl)acetamide (2 mmol) in refluxing ethanol (40 ml) generates the acetamide via nucleophilic aromatic substitution. The reaction exploits the thiopyrimidine’s sulfur atom as a leaving group, with ethanol serving as both solvent and proton donor. Single crystals for structural analysis are obtained by slow evaporation of a chloroform-acetone solution.

Cyclization and Functional Group Interconversion

A multi-step approach involves cyclization of thiourea derivatives. For instance, thiourea reacts with acetylacetone in ethanol under acidic conditions to form 2-thio-4,6-dimethylpyrimidine hydrochloride, which is neutralized with NaOH and further functionalized with chloroacetamide. This method highlights the versatility of pyrimidine intermediates in synthesizing N-substituted acetamides.

Reaction Conditions and Optimization

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. DMF, with its high dielectric constant (ε = 36.7), enhances nucleophilicity and stabilizes transition states, whereas ethanol (ε = 24.3) favors milder conditions. Potassium carbonate outperforms sodium acetate in DMF due to its stronger basicity (pKₐ = 10.3 vs. 4.76), accelerating deprotonation of the pyrimidine amine.

Table 1: Solvent and Base Effects on Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 70–80 | 75 |

| Ethanol | NaOAc | Reflux | 60 |

| Acetone | Et₃N | 50 | 45 |

Temperature and Time Dependence

Optimal temperatures range from 70°C to reflux (80–100°C), with longer reaction times (5–8 hours) improving conversion rates. For example, extending the stirring time from 3 to 5 hours in DMF increases yields from 55% to 75%. Overheating beyond 100°C, however, promotes side reactions such as hydrolysis of the acetamide group.

Structural Characterization and Analytical Data

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar molecular structure, with the pyrimidine and acetamide moieties exhibiting a dihedral angle of 2.4°. Key bond lengths include S1–C1 (1.756 Å) and S1–C7 (1.794 Å), indicating partial double-bond character due to p-π conjugation. Intramolecular C–H···O hydrogen bonding (2.12 Å) stabilizes the conformation, while intermolecular N–H···O interactions form centrosymmetric dimers.

Table 2: Selected Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| S1–C1 | 1.756 |

| S1–C7 | 1.794 |

| O1–C8–N3 | 124.3 |

| N3–C8–C7 | 113.9 |

Spectroscopic Validation

While crystallographic data dominate the literature, complementary techniques such as ¹H NMR and IR spectroscopy are inferred from analogous compounds. The acetamide’s NH stretch typically appears at ~3250 cm⁻¹, and pyrimidine ring vibrations occur near 1600 cm⁻¹.

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive derivatives. For example, palladium-catalyzed amination introduces substituents at the pyrimidine’s 2-position, enabling access to FGFR4 inhibitors with anticancer activity. Additionally, condensation with aromatic amines yields Schiff bases exhibiting anticonvulsant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.